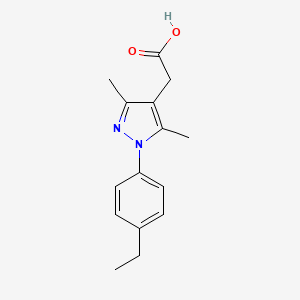

2-(1-(4-Ethylphenyl)-3,5-dimethyl-1H-pyrazol-4-yl)acetic acid

Description

Properties

Molecular Formula |

C15H18N2O2 |

|---|---|

Molecular Weight |

258.32 g/mol |

IUPAC Name |

2-[1-(4-ethylphenyl)-3,5-dimethylpyrazol-4-yl]acetic acid |

InChI |

InChI=1S/C15H18N2O2/c1-4-12-5-7-13(8-6-12)17-11(3)14(9-15(18)19)10(2)16-17/h5-8H,4,9H2,1-3H3,(H,18,19) |

InChI Key |

ZAIKXGMXWKISNN-UHFFFAOYSA-N |

Canonical SMILES |

CCC1=CC=C(C=C1)N2C(=C(C(=N2)C)CC(=O)O)C |

Origin of Product |

United States |

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2-(1-(4-Ethylphenyl)-3,5-dimethyl-1H-pyrazol-4-yl)acetic acid typically involves the following steps:

Formation of the Pyrazole Ring: The pyrazole ring can be synthesized by the reaction of hydrazine with a 1,3-diketone. In this case, 4-ethylacetophenone and acetylacetone can be used as starting materials.

Substitution Reactions:

Acetic Acid Moiety Addition: The acetic acid group can be introduced by reacting the pyrazole intermediate with chloroacetic acid under basic conditions.

Industrial Production Methods

Industrial production of this compound may involve optimized versions of the above synthetic routes, with a focus on maximizing yield and purity while minimizing costs and environmental impact. Techniques such as continuous flow synthesis and the use of green chemistry principles may be employed.

Chemical Reactions Analysis

Carboxylic Acid Derivative Reactions

The acetic acid group enables classical transformations to esters, amides, and acid chlorides, which are critical for modifying solubility or biological activity.

Esterification

Reaction with alcohols under activating agents produces esters. For example:

| Reagents/Conditions | Yield | Operation | Source |

|---|---|---|---|

| DCC, DMAP, benzyl alcohol, MeCN, RT | 76% | Steglich esterification; purified via column chromatography (heptane/ethyl acetate). |

This method is efficient for protecting the carboxylic acid group during multi-step syntheses.

Amide Formation

Coupling with amines via activated intermediates is common:

| Reagents/Conditions | Yield | Operation | Source |

|---|---|---|---|

| CDI, DMF, RT | 64–86% | Pre-activation with CDI followed by amine addition; purified via extraction and chromatography. |

Amidation is pivotal for generating pharmacologically relevant derivatives.

Acid Chloride Formation

Conversion to acid chlorides facilitates nucleophilic substitutions:

| Reagents/Conditions | Yield | Operation | Source |

|---|---|---|---|

| Oxalyl chloride, DMF, CH₂Cl₂, −5°C → RT | 56% | Acid chloride reacted with piperazine derivatives; purified via HPLC. |

Pyrazole Ring Reactions

The 3,5-dimethylpyrazole ring participates in electrophilic substitutions and coordination chemistry.

Electrophilic Substitution

The electron-rich pyrazole nitrogen can undergo alkylation or acylation:

| Reagents/Conditions | Yield | Operation | Source |

|---|---|---|---|

| Alkyl halides, base, DMF | – | Limited direct data, but analogous pyrazoles show reactivity at N1 or C4 positions. |

Coordination Chemistry

The pyrazole nitrogen acts as a ligand for metal ions, forming complexes with potential catalytic or therapeutic applications:

| Metal Ion | Application Example | Source |

|---|---|---|

| Cu²⁺, Zn²⁺ | Enzyme inhibition studies |

Reaction Optimization Insights

-

Solvents : DMF and CH₂Cl₂ are preferred for polar reactions.

-

Catalysts : CDI and DCC/DMAP enhance coupling efficiency.

-

Purification : Chromatography (HPLC, silica gel) is critical for isolating high-purity products .

Stability and Handling

-

pH Sensitivity : Reactions involving the carboxylic acid group require neutral to slightly acidic conditions to prevent decarboxylation.

-

Thermal Stability : Reflux conditions (>80°C) may degrade the pyrazole ring unless inert atmospheres are used.

Scientific Research Applications

Pharmacological Applications

1. Anticancer Activity

Research indicates that derivatives of pyrazole compounds exhibit promising anticancer properties. For instance, studies have shown that certain pyrazole derivatives can inhibit cancer cell proliferation by inducing apoptosis in various cancer cell lines. The introduction of the acetic acid group may enhance the compound's interaction with biological targets, potentially increasing its efficacy as an anticancer agent .

2. Anti-inflammatory Effects

The compound has been evaluated for its anti-inflammatory properties. Pyrazole derivatives are often investigated for their ability to inhibit cyclooxygenase (COX) enzymes, which play a crucial role in inflammation and pain pathways. In vitro studies suggest that 2-(1-(4-Ethylphenyl)-3,5-dimethyl-1H-pyrazol-4-yl)acetic acid may reduce inflammatory markers in cell cultures, indicating potential use in treating inflammatory diseases .

3. Analgesic Properties

Given its structural similarities to known analgesics, this compound is also being explored for pain relief applications. Preliminary studies suggest that it may exert analgesic effects through modulation of pain pathways, potentially providing a new avenue for pain management therapies .

Biochemical Applications

1. Enzyme Inhibition Studies

The compound has been investigated for its ability to inhibit specific enzymes involved in metabolic pathways. For example, studies have shown that it can inhibit certain kinases implicated in cancer progression, suggesting a dual role as both an anticancer and metabolic modulator .

2. Molecular Probes

Due to its unique structure, 2-(1-(4-Ethylphenyl)-3,5-dimethyl-1H-pyrazol-4-yl)acetic acid can serve as a molecular probe in biochemical assays aimed at elucidating the mechanisms of action of various enzymes and receptors .

Material Science Applications

1. Polymer Chemistry

The incorporation of pyrazole derivatives into polymer matrices has been explored to enhance the thermal and mechanical properties of materials. Research indicates that polymers containing this compound exhibit improved stability and strength, making them suitable for various industrial applications.

2. Nanotechnology

Recent advancements have seen the use of pyrazole derivatives in the synthesis of nanoparticles for drug delivery systems. The unique properties of these compounds allow for targeted delivery mechanisms that can improve therapeutic outcomes while minimizing side effects .

Case Studies

Mechanism of Action

The mechanism of action of 2-(1-(4-Ethylphenyl)-3,5-dimethyl-1H-pyrazol-4-yl)acetic acid involves its interaction with specific molecular targets and pathways. The compound may act by inhibiting enzymes or receptors involved in inflammatory processes, thereby exerting its anti-inflammatory effects. The exact molecular targets and pathways can vary depending on the specific application and context.

Comparison with Similar Compounds

a) (3,5-Dimethyl-1H-pyrazol-4-yl)acetic Acid ()

- Molecular Formula : C₇H₁₀N₂O₂

- Key Differences : Lacks the 4-ethylphenyl substituent, resulting in reduced molecular weight (154.169 g/mol vs. ~290–300 g/mol estimated for the target compound) and lower lipophilicity.

- However, reduced lipophilicity may limit bioavailability compared to the target compound .

b) 2-(1-Ethyl-3,5-dimethyl-1H-pyrazol-4-yl)acetamide ()

- Molecular Formula: Not explicitly provided, but inferred as C₁₀H₁₆N₃O.

- Key Differences : Replaces the acetic acid group with an acetamide moiety and positions the ethyl group on the pyrazole nitrogen instead of a phenyl ring.

- Functional Impact: The amide group eliminates acidity (pKa ~0–5 for carboxylic acid vs. ~15–20 for amides), reducing solubility in aqueous environments.

Functional Group Variations

a) Acetic Acid vs. Hydrazide/Hydrazone Derivatives (Evidences 4–6)

Compounds like 2-(1H-benzimidazol-2-ylsulfanyl)-N′-[(E)-(4-ethylphenyl)methylidene]acetohydrazide () and derivatives in and feature hydrazide or hydrazone linkages instead of carboxylic acids.

- Impact: These groups introduce conformational rigidity and enable chelation with metal ions, which is absent in the target compound.

Ring System Substitutions

a) Pyrrole-Based Analog: [4-(2,5-Dimethylpyrrol-1-yl)phenyl]acetic Acid ()

- Molecular Formula: C₁₄H₁₅NO₂ (estimated).

- Key Differences : Substitutes the pyrazole core with a pyrrole ring.

- Functional Impact : Pyrrole’s aromaticity and electron-rich nature differ from pyrazole’s dual nitrogen atoms, altering electronic properties. This may affect interactions with biological targets (e.g., enzymes or receptors) .

Data Table: Key Properties of Compared Compounds

| Compound Name | Molecular Formula | Molecular Weight (g/mol) | Key Functional Groups | Key Substituents |

|---|---|---|---|---|

| Target Compound | C₁₅H₁₈N₂O₂* | ~290–300 (estimated) | Acetic acid | 4-Ethylphenyl, 3,5-dimethyl |

| (3,5-Dimethyl-1H-pyrazol-4-yl)acetic acid | C₇H₁₀N₂O₂ | 154.169 | Acetic acid | 3,5-dimethyl |

| 2-(1-Ethyl-3,5-dimethyl-1H-pyrazol-4-yl)acetamide | C₁₀H₁₆N₃O | ~194.25 (estimated) | Acetamide | 1-Ethyl, 3,5-dimethyl |

| [4-(2,5-Dimethylpyrrol-1-yl)phenyl]acetic acid | C₁₄H₁₅NO₂ | 229.27 (estimated) | Acetic acid | 2,5-Dimethylpyrrol-1-yl |

*Estimated based on structural analysis.

Research Findings and Implications

- Solubility : The target compound’s acetic acid group enhances aqueous solubility compared to amide derivatives (e.g., ) but is less soluble than smaller analogs like due to its larger hydrophobic substituents .

- Bioactivity: Pyrazole-based acids (target and ) are more likely to exhibit COX inhibition than pyrrole derivatives (), as pyrazole mimics the structure of nonsteroidal anti-inflammatory drugs (NSAIDs) .

- Synthetic Challenges : Introducing the 4-ethylphenyl group requires regioselective substitution, which may complicate synthesis compared to simpler analogs .

Biological Activity

2-(1-(4-Ethylphenyl)-3,5-dimethyl-1H-pyrazol-4-yl)acetic acid is a pyrazole derivative that has garnered attention for its potential biological activities. Pyrazole compounds are known for their diverse pharmacological properties, including anti-inflammatory, analgesic, anti-cancer, and antimicrobial effects. This article explores the biological activity of this specific compound, focusing on its mechanisms of action, therapeutic potential, and relevant research findings.

Chemical Structure and Properties

- Chemical Formula : C₁₅H₁₈N₂O₂

- Molecular Weight : 258.32 g/mol

- CAS Number : 1267282-75-6

The biological activity of 2-(1-(4-Ethylphenyl)-3,5-dimethyl-1H-pyrazol-4-yl)acetic acid can be attributed to several mechanisms:

- Inhibition of Enzymatic Activity : Similar pyrazole derivatives have been shown to inhibit cyclooxygenase (COX) enzymes, leading to reduced inflammation and pain.

- Antiproliferative Effects : Studies indicate that pyrazole-containing compounds can inhibit the proliferation of various cancer cell lines, suggesting potential as anticancer agents.

- Antimicrobial Activity : The presence of the pyrazole ring enhances the compound's ability to combat bacterial and fungal infections.

Anti-inflammatory Activity

Research has demonstrated that pyrazole derivatives exhibit significant anti-inflammatory properties. For instance, in animal models, compounds with similar structures showed effective inhibition of edema and inflammatory markers. A study reported that related pyrazole derivatives had IC₅₀ values ranging from 54.65 μg/mL (standard diclofenac sodium) to higher values depending on the specific derivative tested .

Anticancer Activity

The anticancer potential of pyrazole derivatives is well-documented. In vitro studies have shown that compounds similar to 2-(1-(4-Ethylphenyl)-3,5-dimethyl-1H-pyrazol-4-yl)acetic acid can inhibit the growth of various cancer cell lines, including breast (MDA-MB-231), lung (A549), and colorectal cancers . The mechanism often involves cell cycle arrest and induction of apoptosis.

Antimicrobial Activity

Studies have indicated that pyrazole derivatives possess antimicrobial properties against various pathogens. This activity is often linked to their ability to disrupt microbial cell membranes or inhibit essential enzymatic processes within the microbes .

Case Studies

- Anti-inflammatory Study : A study evaluated a series of pyrazole derivatives for their COX inhibitory activity using a carrageenan-induced rat paw edema model. The most potent compounds exhibited significant reductions in paw swelling compared to controls, highlighting their therapeutic potential in inflammatory diseases .

- Anticancer Efficacy : In a recent study focusing on breast cancer cells, a compound structurally related to 2-(1-(4-Ethylphenyl)-3,5-dimethyl-1H-pyrazol-4-yl)acetic acid displayed notable antiproliferative effects with an IC₅₀ value significantly lower than standard chemotherapeutics .

Q & A

Basic: How can the purity and structural integrity of 2-(1-(4-Ethylphenyl)-3,5-dimethyl-1H-pyrazol-4-yl)acetic acid be verified following synthesis?

Methodological Answer:

- Chromatographic Analysis : Use reverse-phase HPLC with a C18 column (e.g., acetonitrile/water mobile phase) to assess purity. Compare retention times with standards (if available) .

- Spectroscopic Characterization :

- ¹H/¹³C NMR : Confirm the presence of the 4-ethylphenyl group (δ ~6.8–7.3 ppm for aromatic protons) and acetic acid moiety (δ ~2.3–2.7 ppm for methylene protons). Integrate peaks to verify stoichiometry .

- FT-IR : Identify carboxylic acid O-H stretching (~2500–3300 cm⁻¹) and C=O stretching (~1700 cm⁻¹) .

- Mass Spectrometry : High-resolution ESI-MS or MALDI-TOF can confirm the molecular ion ([M+H]⁺ or [M-H]⁻) and rule out side products .

Basic: What synthetic routes are optimal for preparing this compound, and how can reaction yields be improved?

Methodological Answer:

- Multi-Step Synthesis :

- Pyrazole Core Formation : Condense 4-ethylphenylhydrazine with acetylacetone derivatives under acidic conditions to form the 3,5-dimethylpyrazole ring .

- Acetic Acid Substituent Introduction : React the pyrazole intermediate with chloroacetic acid or its derivatives in the presence of a base (e.g., K₂CO₃) in DMF at 60–80°C .

- Yield Optimization :

Advanced: How can X-ray crystallography be employed to resolve ambiguities in the compound’s stereoelectronic properties?

Methodological Answer:

- Crystallization : Grow single crystals via slow evaporation in polar solvents (e.g., ethanol/water mixtures).

- Data Collection : Use a synchrotron or high-flux X-ray source (λ = 0.7–1.0 Å) for high-resolution data.

- Structure Refinement :

Advanced: What strategies can resolve contradictions in biological activity data observed for structural analogs of this compound?

Methodological Answer:

- Systematic SAR Studies : Synthesize analogs with controlled modifications (e.g., ethyl → methyl substitution on the phenyl ring) and compare bioactivity .

- Experimental Controls :

- Computational Docking : Use AutoDock Vina or Schrödinger Suite to model ligand-receptor interactions and identify critical binding motifs .

Advanced: How can computational methods predict the compound’s reactivity in complex reaction environments?

Methodological Answer:

- DFT Calculations :

- Optimize geometry at the B3LYP/6-311+G(d,p) level to compute frontier molecular orbitals (HOMO/LUMO) and predict nucleophilic/electrophilic sites .

- Simulate reaction pathways (e.g., acid-catalyzed esterification) using transition-state theory .

- Solvent Effects : Apply the COSMO-RS model to account for solvation energy in polar aprotic solvents (e.g., DMSO) .

Basic: What are the recommended protocols for safe handling and storage of this compound?

Methodological Answer:

- Handling Precautions : Use PPE (gloves, goggles) in a fume hood. Avoid inhalation of powder; handle solutions in well-ventilated areas .

- Storage : Store at –20°C in airtight, light-resistant containers under inert gas (N₂ or Ar) to prevent oxidation .

- Waste Disposal : Neutralize with aqueous NaOH (1 M) before disposal as hazardous organic waste .

Advanced: How does the electronic nature of the 4-ethylphenyl group influence the compound’s spectroscopic and chemical properties?

Methodological Answer:

- Electronic Effects :

- The ethyl group’s electron-donating nature increases electron density on the pyrazole ring, shifting UV-Vis absorption maxima (e.g., λmax ~270–290 nm) .

- NMR Chemical Shifts : The deshielding effect of the ethyl group alters aromatic proton shifts compared to unsubstituted analogs .

- Reactivity : Enhanced electron density may increase susceptibility to electrophilic substitution at the pyrazole C-4 position .

Advanced: What experimental and computational approaches can elucidate the compound’s potential as a enzyme inhibitor?

Methodological Answer:

- Kinetic Assays : Perform enzyme inhibition assays (e.g., IC₅₀ determination) with varying substrate concentrations to assess competitive/non-competitive mechanisms .

- Molecular Dynamics (MD) : Simulate ligand-enzyme complexes for 50–100 ns to evaluate binding stability and residue-specific interactions .

- Mutagenesis Studies : Introduce point mutations in the enzyme’s active site (e.g., Ala-scanning) to validate computational predictions .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.